molecular formula C23H18N4O2 B14946111 (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(3-nitrophenyl)acetonitrile

(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(3-nitrophenyl)acetonitrile

Cat. No.: B14946111
M. Wt: 382.4 g/mol
InChI Key: TYZHIEMLQKJQDI-UHFFFAOYSA-N
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Description

(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(3-nitrophenyl)acetonitrile is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(3-nitrophenyl)acetonitrile typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it an environmentally friendly synthesis method.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.

Chemical Reactions Analysis

Types of Reactions

(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(3-nitrophenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

    Oxidation: Formation of nitro-oxides and other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(3-nitrophenyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(3-nitrophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(3-nitrophenyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and nitrophenyl groups enhances its potential for various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H18N4O2

Molecular Weight

382.4 g/mol

IUPAC Name

2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-2-(3-nitrophenyl)acetonitrile

InChI

InChI=1S/C23H18N4O2/c24-16-23(19-12-7-13-20(14-19)27(28)29)26-22(18-10-5-2-6-11-18)15-21(25-26)17-8-3-1-4-9-17/h1-14,22-23H,15H2

InChI Key

TYZHIEMLQKJQDI-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(C#N)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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